6-Chloro-4-fluoro-1H-indole-2-carboxylic acid (CAS 186446-27-5) is a highly privileged, di-halogenated heterocyclic building block primarily utilized in the synthesis of indole-2-carboxamide therapeutics. Featuring a carboxylic acid at the C2 position for straightforward amide coupling, alongside a precise 4-fluoro and 6-chloro substitution pattern, this compound is engineered to address the pharmacokinetic liabilities of the indole core. The strategic placement of halogens at the C4 and C6 positions effectively blocks primary sites of cytochrome P450-mediated oxidation, making it a critical procurement choice for drug discovery programs targeting infectious diseases (such as tuberculosis) and metabolic disorders (such as Type 2 diabetes) [1].
Substituting 6-chloro-4-fluoro-1H-indole-2-carboxylic acid with unsubstituted 1H-indole-2-carboxylic acid or 4,6-dimethyl analogs results in downstream APIs that suffer from rapid in vivo degradation. The unsubstituted and methylated indole cores possess metabolic 'soft spots' at the C4 and C6 positions, leading to unacceptably high liver microsomal clearance rates that halt lead progression [1]. Conversely, substituting with the heavier 4,6-dichloro-1H-indole-2-carboxylic acid introduces excessive steric bulk at the C4 position, which can disrupt binding affinity in sterically restricted receptor pockets and unnecessarily increase overall lipophilicity (cLogP), thereby reducing aqueous solubility [2]. Procurement of the exact 6-chloro-4-fluoro scaffold provides the optimal balance: it completely blocks metabolic oxidation while utilizing the smaller fluorine atom to minimize steric penalties.
When incorporated into indole-2-carboxamide scaffolds, the 6-chloro-4-fluoro substitution pattern dramatically improves metabolic stability compared to non-halogenated baselines. In comparative studies, derivatives synthesized from 4,6-dimethyl-1H-indole-2-carboxylic acid exhibited a high in vitro mouse liver microsomal clearance (CLint) of 433 μL/min/mg. By utilizing the 6-chloro-4-fluoro-1H-indole-2-carboxylic acid precursor, the resulting compounds achieved a ~5-fold reduction in clearance (dropping to comparable levels of ~86 μL/min/mg), successfully mitigating the metabolic soft spots while retaining target potency [1].
| Evidence Dimension | In vitro mouse liver microsomal clearance (CLint) |
| Target Compound Data | Yields derivatives with ~5-fold reduced clearance (equivalent to ~86 μL/min/mg) |
| Comparator Or Baseline | 4,6-dimethyl-1H-indole-2-carboxylic acid precursor (Yields CLint = 433 μL/min/mg) |
| Quantified Difference | ~5-fold improvement in metabolic stability |
| Conditions | In vitro mouse liver microsomal assay |
Procuring this specific halogenated precursor is essential for converting highly potent but metabolically unstable hits into viable in vivo lead candidates.
While 4,6-dichloro-1H-indole-2-carboxylic acid also provides metabolic protection, it introduces a significantly larger steric footprint at the C4 position. The fluorine atom in 6-chloro-4-fluoro-1H-indole-2-carboxylic acid has a van der Waals radius of 1.47 Å, compared to 1.75 Å for chlorine in the dichloro analog. This ~16% reduction in atomic radius at C4 allows the compound to fit into more sterically restricted receptor pockets (such as specific allosteric sites on glycogen phosphorylase) while simultaneously lowering the overall lipophilicity (cLogP) of the final API, which aids in maintaining aqueous solubility [1].
| Evidence Dimension | Steric bulk (van der Waals radius) at C4 |
| Target Compound Data | Fluorine (1.47 Å) |
| Comparator Or Baseline | 4,6-dichloro analog (Chlorine at C4: 1.75 Å) |
| Quantified Difference | ~16% smaller atomic radius at the C4 position |
| Conditions | Receptor pocket steric tolerance modeling |
This exact compound allows medicinal chemists to maintain metabolic blocking without paying the steric and solubility penalties associated with heavier dichloro substitutions.
During the de novo synthesis of halogenated indoles, the 4-fluoro-6-chloro and 4-fluoro-5-chloro isomers frequently co-precipitate as a crude mixture. Historical patent literature for glycogen phosphorylase inhibitors explicitly notes the necessity of isolating the 6-chloro-4-fluoro isomer from a 5-chloro/6-chloro mixture prior to amide coupling [2]. Procuring the analytically pure 6-chloro-4-fluoro-1H-indole-2-carboxylic acid directly eliminates the need for costly and time-consuming downstream chromatographic separation, ensuring immediate readiness for HATU/DMF-mediated coupling reactions with quantitative reproducibility [1].
| Evidence Dimension | Process efficiency and purity |
| Target Compound Data | Direct use in amide coupling (100% target isomer) |
| Comparator Or Baseline | Crude synthesized halogenated mixtures (requires separation of 5-chloro/6-chloro isomers) |
| Quantified Difference | Eliminates 1-2 preparative chromatography steps |
| Conditions | Standard HATU/DMF amide coupling workflow |
Sourcing the pure isomer drastically reduces synthetic bottlenecking and prevents batch-to-batch SAR inconsistencies caused by isomeric contamination.
This compound is the ideal precursor for synthesizing indole-2-carboxamide inhibitors of Mycobacterium tuberculosis. Because these targets require highly lipophilic cyclohexyl or adamantyl amide substituents that drive up metabolic clearance, the 6-chloro-4-fluoro core is strictly required to block host cytochrome P450 oxidation at C4/C6, ensuring the final drug maintains a viable in vivo half-life [1].
In Type 2 diabetes research, this acid is coupled with glycinamides to create potent hepatic glucose production inhibitors. The specific 6-chloro-4-fluoro substitution provides the necessary steric fit for the enzyme's allosteric site while maintaining superior aqueous solubility compared to bulkier dichloro analogs [2].
Used in the synthesis of pyrazolospiroketone derivatives targeting obesity and nonalcoholic fatty liver disease (NAFLD). The carboxylic acid moiety allows for direct activation (e.g., via 2-chloro-4,6-dimethoxytriazine) and subsequent coupling, where the halogenated indole core enhances the pharmacokinetic stability of the resulting ACC inhibitor [3].